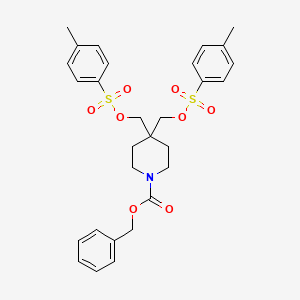

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate

Description

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is a piperidine derivative functionalized with two tosyloxymethyl groups at the 4-position and a benzyl carboxylate moiety at the 1-position.

Properties

Molecular Formula |

C29H33NO8S2 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

benzyl 4,4-bis[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C29H33NO8S2/c1-23-8-12-26(13-9-23)39(32,33)37-21-29(22-38-40(34,35)27-14-10-24(2)11-15-27)16-18-30(19-17-29)28(31)36-20-25-6-4-3-5-7-25/h3-15H,16-22H2,1-2H3 |

InChI Key |

WXMWWYIQGKVPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)COS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Protection of the piperidine nitrogen with a benzyl carbamate or tert-butoxycarbonyl (Boc) group.

- Introduction of hydroxymethyl groups at the 4-position of the piperidine ring.

- Conversion of hydroxymethyl groups to tosyloxy groups via tosylation.

This sequence ensures selective functionalization while maintaining the integrity of the piperidine ring and the protecting group.

Stepwise Preparation

Protection of Piperidine Nitrogen

A common approach starts with piperidine or substituted piperidine derivatives, which are reacted with benzyl chloroformate or di-tert-butyl dicarbonate to introduce the carbamate protecting group on the nitrogen. For example, ethyl piperidine-4-carboxylate can be converted to N-tert-butoxycarbonylpiperidine-4-carboxylate by reaction with di-tert-butyl dicarbonate in ethyl acetate at low temperature (0–5 °C), followed by stirring at ambient temperature for 48 hours.

Introduction of Hydroxymethyl Groups

Reduction of the ester or carboxylate group to hydroxymethyl is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C. This step yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine, which serves as the precursor for tosylation.

Tosylation of Hydroxymethyl Groups

The hydroxymethyl groups are converted to tosyloxy groups by reaction with 4-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyridine. The reaction is typically carried out in tert-butyl methyl ether or similar solvents at 0 °C to ambient temperature. The product, N-tert-butoxycarbonyl-4-(tosyloxy)methylpiperidine, is isolated by filtration and purification steps.

For the bis-tosylated derivative, the process is extended to introduce two tosyloxy groups at the 4,4-positions, which may require controlled stoichiometry and reaction conditions to achieve selective bis-substitution.

Specific Example Procedure

Alternative Approaches and Variations

Use of Different Protecting Groups: While tert-butoxycarbonyl (Boc) is common, benzyl carbamate (Cbz) protection can also be employed depending on downstream synthetic requirements.

Solvent and Base Variations: Tosylation can be performed using pyridine or triethylamine as bases and solvents such as dichloromethane or acetone, with reaction temperatures ranging from 0 °C to reflux conditions depending on substrate reactivity.

One-Pot Procedures: Some literature reports one-pot sequential reactions combining protection, reduction, and tosylation under carefully controlled conditions to improve efficiency and reduce purification steps.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) NMR signals corresponding to tosyloxy methyl protons (~4.0–4.2 ppm), piperidine ring protons (1.0–3.0 ppm), and aromatic protons of the tosyl and benzyl groups (7.0–7.8 ppm).

Mass Spectrometry (MS): Molecular ion peaks consistent with the bis-tosylated piperidine carbamate.

Infrared (IR) Spectroscopy: Characteristic carbamate carbonyl stretch (~1700 cm^-1) and sulfonate ester peaks.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material | Ethyl piperidine-4-carboxylate or 4-hydroxymethylpiperidine derivative | Purity affects yield |

| Protecting Group | tert-Butoxycarbonyl (Boc) or benzyl carbamate | Protects nitrogen during functionalization |

| Reducing Agent | Lithium aluminium hydride (LiAlH4) | Efficient for ester to alcohol conversion |

| Tosylation Reagent | 4-Toluenesulfonyl chloride (TsCl) | Converts hydroxyl to good leaving group |

| Base for Tosylation | DABCO, pyridine, or K2CO3 | Neutralizes HCl formed |

| Solvent for Tosylation | tert-Butyl methyl ether, acetone, or dichloromethane | Choice affects reaction rate and selectivity |

| Temperature | 0 °C to room temperature | Controls reaction kinetics and selectivity |

| Typical Yields | 75–90% per step | High yields achievable with optimized conditions |

Research Findings and Literature Insights

The preparation of N-Boc-4-(tosyloxy)methylpiperidine derivatives has been well-documented with reproducible yields and scalable procedures.

Recent advances in piperidine chemistry emphasize the importance of mild reaction conditions and selective functionalization to preserve stereochemistry and avoid side reactions.

The bis-tosylation at the 4,4-positions requires careful control of reagent stoichiometry and reaction time to prevent over-tosylation or decomposition.

The tosylated intermediates serve as versatile electrophiles for nucleophilic substitution reactions, enabling further derivatization in drug discovery and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosyloxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the tosyloxy groups, yielding the corresponding piperidine derivative.

Oxidation Reactions: Oxidation can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while reduction and oxidation reactions produce simpler compounds like piperidine or benzoic acid derivatives.

Scientific Research Applications

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tosyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Substituents: A single amino (-NH₂) group at the 4-position.

- Formula : C₁₃H₁₈N₂O₂ .

- Key Differences: The amino group is nucleophilic, contrasting with the tosyloxymethyl groups in the target compound, which are electron-withdrawing and serve as leaving groups. This difference suggests divergent reactivity: the amino derivative may participate in condensation or amidation reactions, while the tosyloxy analog is more suited for alkylation or cross-coupling reactions.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

- Substituents : An ethoxy-oxopropyl group (-CH₂CH₂COOEt) at the 4-position.

- Key Differences : The ethoxy ester group introduces hydrophobicity and stability under basic conditions. Unlike the tosyloxy groups, this substituent is less reactive toward nucleophilic displacement, indicating applications in ester hydrolysis or as a synthetic intermediate for ketone formation.

N-Benzylpiperidine-4-carboxaldehyde (CAS 22065-85-6)

- Substituents : A carboxaldehyde (-CHO) group at the 4-position.

- Synonym: 1-Benzyl-4-piperidinecarboxaldehyde .

- Key Differences : The aldehyde group is highly electrophilic, enabling participation in Schiff base formation or reductive amination. This contrasts with the tosyloxy groups, which prioritize substitution reactions.

Physical and Chemical Properties (Inferred)

- Target Compound : Likely a solid (analogous to tosylate salts) with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Comparison: CAS 99197-86-1: Liquid state suggests lower molecular symmetry and weaker intermolecular forces . CAS 120278-07-1: Solid state probable due to hydrogen bonding via the amino group .

Biological Activity

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure features two tosyl groups attached to a piperidine ring, enhancing its reactivity and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the tosyl groups increases the electrophilic nature of the compound, making it a valuable intermediate in various chemical reactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| CAS Number | Not specified in available data |

| Physical State | Solid |

| Purity | Typically around 95% |

Pharmacological Potential

While specific biological activity data for this compound is limited, piperidine derivatives are known for their diverse pharmacological activities. Compounds with similar structures often exhibit significant effects in various therapeutic areas:

- Cancer Therapy : Piperidine derivatives have been studied for their anticancer properties. For instance, compounds with piperidine moieties have shown cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .

- Neuroprotective Effects : Some piperidine derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy .

Interaction Studies

Research indicates that this compound can undergo nucleophilic substitution reactions due to its electrophilic tosyl groups. These interactions may provide insights into its behavior in biological systems and potential pharmacological properties.

Case Study 1: Anticancer Activity

A study on related piperidine derivatives revealed that certain compounds exhibited better cytotoxicity compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in cancer cells, highlighting the potential of piperidine-based compounds in oncology .

Case Study 2: Neurodegenerative Disease Treatment

Research has shown that piperidine derivatives can serve as dual inhibitors for cholinesterases, which are important in Alzheimer's disease management. The incorporation of specific functional groups has been linked to improved brain exposure and efficacy against neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 3-(tosyloxy)propanoate | One tosyl group | Simpler structure, less reactive |

| 1-Benzylpiperidin-4-one | No tosyl group | Different reactivity profile |

| 4-Tosyloxymethylpiperidine | Single tosyl group | Less sterically hindered |

| This compound | Two tosyl groups | Enhanced reactivity and potential bioactivity |

The dual tosyl groups in this compound significantly enhance its reactivity compared to other compounds listed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.